![molecular formula C18H22FN3O B2451106 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one CAS No. 2415519-64-9](/img/structure/B2451106.png)

3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

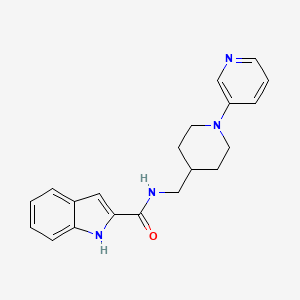

3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This chemical compound is commonly referred to as BFQ and is a derivative of quinazolinone.

Scientific Research Applications

Antibacterial Applications

The compound's relevance in antibacterial research is evident in its structural similarities to fluoroquinolones, a major class of antibacterial agents. A study by Kuramoto et al. (2003) highlighted the potent antibacterial activities of compounds structurally related to fluoroquinolones against both Gram-positive and Gram-negative bacteria, emphasizing the importance of specific substituents for enhanced activity (Kuramoto et al., 2003). Similarly, Suresh et al. (2014) synthesized quinoline carboxylic acid analogues, showing significant anti-tubercular and antibacterial activity, highlighting the potential of structurally related compounds in treating bacterial infections (Suresh et al., 2014).

Antimicrobial and Antifungal Activity

Several studies have synthesized derivatives of quinoline compounds, exhibiting promising antimicrobial and antifungal properties. Shah et al. (2015) developed hexahydro-3,4'-biquinoline-3'-carbonitrile derivatives with significant antibacterial and fungicidal activities against a variety of pathogens (Shah et al., 2015). Additionally, Saravanan et al. (2015) synthesized semicarbazide derivatives showing activity against human pathogenic microorganisms (Saravanan et al., 2015).

Structural Analysis and Design

Understanding the structural characteristics of quinoline derivatives is crucial for designing effective therapeutic agents. Ullah et al. (2021) conducted a crystallographic study on a related compound, providing insights into molecular structure and potential interactions (Ullah et al., 2021). Del Bello et al. (2018) explored tetrahydroquinolin-2-one derivatives, revealing their affinity and selectivity for dopamine D4 receptors, demonstrating the diverse therapeutic potential of these compounds (Del Bello et al., 2018).

Antimalarial Activity

Compounds structurally related to quinazolinones have been explored for their antimalarial properties. Barlin and Jiravinyu (1990) synthesized biphenyl derivatives with potential antimalarial activity, suggesting the relevance of these compounds in malaria treatment (Barlin & Jiravinyu, 1990).

Pharmacological Properties

Understanding the pharmacological profile of quinoline derivatives is essential for drug development. Chu et al. (1991) investigated the antibacterial activities and pharmacological properties of temafloxacin hydrochloride enantiomers, a compound related to fluoroquinolones (Chu et al., 1991).

properties

IUPAC Name |

3-[(1-but-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-2-3-8-21-9-6-14(7-10-21)12-22-13-20-17-11-15(19)4-5-16(17)18(22)23/h2,4-5,11,13-14H,1,3,6-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWDSUQHJRATGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2451023.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2451025.png)

![5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride](/img/structure/B2451026.png)

![3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2451040.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451041.png)

![Spiro[azetidine-2,2'-adamantane]](/img/structure/B2451043.png)

![6-(2-methoxyethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451045.png)